molecular formula C4H11ClN2O3 B612767 Adrenocorticotropic Hormone rat CAS No. 77465-10-2

Adrenocorticotropic Hormone rat

Cat. No.: B612767
CAS No.: 77465-10-2
M. Wt: 170.59 g/mol
InChI Key: GDVXEEKLHYSUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics of Adrenocorticotropic Hormone (1-39) in Rodent Models

Amino Acid Sequence Analysis of Mouse/Rat Adrenocorticotropic Hormone (1-39)

The primary structure of adrenocorticotropic hormone (1-39) in mice and rats is defined by the sequence:
Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Val-Ala-Glu-Asn-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe . This sequence is encoded by the Pomc gene, which undergoes tissue-specific processing to yield functional peptides. The N-terminal region (residues 1–24) is critical for receptor binding and biological activity, while the C-terminal region (residues 25–39) exhibits greater variability across species.

A comparative analysis reveals that murine adrenocorticotropic hormone (1-39) shares 100% sequence identity between mice and rats, underscoring its evolutionary stability in rodents. Key residues, such as Trp⁹ and Arg⁸, are essential for melanocortin receptor 2 activation, as demonstrated by binding assays and structural studies.

Position 1–10 11–20 21–30 31–39
Sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro Val-Lys-Val-Tyr-Pro-Asn-Val-Ala-Glu Asn-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe

Comparative Structural Homology with Human Adrenocorticotropic Hormone (1-39)

The human adrenocorticotropic hormone (1-39) shares 86% sequence identity with the murine variant. Divergences occur primarily in the C-terminal region (residues 25–39), where human adrenocorticotropic hormone contains the sequence Asp-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe, compared to the murine Asn-Val-Ala-Glu-Asn-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe. Despite these differences, the N-terminal bioactive core (residues 1–24) is fully conserved, explaining its cross-species functional compatibility.

Structural homology modeling highlights conserved domains:

  • N-terminal (1–18) : 100% identity, critical for receptor activation.
  • Mid-region (19–27) : 89% identity, involved in stabilizing receptor interactions.
  • C-terminal (28–39) : 73% identity, with variability linked to species-specific metabolic clearance rates.

These observations align with gene sequencing studies showing that the POMC coding region lacks introns in rodents and humans, facilitating high-fidelity translation.

Post-Translational Modifications and Isoform Diversity

Adrenocorticotropic hormone (1-39) undergoes several post-translational modifications that modulate its activity:

Proteolytic Cleavage

The hormone is liberated from pro-opiomelanocortin via prohormone convertases 1/3 (PC1/3) in the anterior pituitary. In rodents, PC1/3 cleaves pro-opiomelanocortin at paired basic residues (Lys⁴⁸-Arg⁴⁹ and Lys⁷⁵-Arg⁷⁶), releasing adrenocorticotropic hormone (1-39) and β-lipotropin.

Acetylation

N-terminal acetylation at Ser¹ enhances receptor binding affinity and prolongs plasma half-life. In mice, this modification is catalyzed by pituitary-specific acetyltransferases and observed in 40–60% of circulating adrenocorticotropic hormone.

Glycosylation

O-linked glycosylation at Thr³⁰ and Ser³³ generates isoforms with reduced bioactivity. Glycosylated adrenocorticotropic hormone constitutes approximately 15% of total hormone in rat pituitary extracts, likely serving as a regulatory pool.

Modification Type Site Functional Impact Prevalence in Rodents
Acetylation Ser¹ Enhanced receptor binding 40–60%
Glycosylation Thr³⁰, Ser³³ Reduced bioactivity 15%
Phosphorylation Ser³¹ Modulates intracellular trafficking <5%

These modifications contribute to functional diversity, enabling fine-tuned regulation of glucocorticoid synthesis under varying physiological conditions.

Properties

CAS No.

77465-10-2

Molecular Formula

C4H11ClN2O3

Molecular Weight

170.59 g/mol

IUPAC Name

methyl 2-amino-3-aminooxypropanoate;hydrochloride

InChI

InChI=1S/C4H10N2O3.ClH/c1-8-4(7)3(5)2-9-6;/h3H,2,5-6H2,1H3;1H

InChI Key

GDVXEEKLHYSUSO-UHFFFAOYSA-N

sequence

One Letter Code: SYSMEHFRWGKPVGKKRRPVKVYPNVAENESAEAFPLEF

Synonyms

ACTH (1-39) (mouse, rat)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Adrenocorticotropic hormone (1-39) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and activation. The peptide is then cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In industrial settings, the production of adrenocorticotropic hormone (1-39) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often exceeding 95%. The final product undergoes rigorous purification using high-performance liquid chromatography (HPLC) and characterization by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions: Adrenocorticotropic hormone (1-39) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving methionine and cysteine residues.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid can oxidize methionine residues to methionine sulfoxide.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds between cysteine residues.

    Substitution: Amino acid substitution can be achieved through site-directed mutagenesis during peptide synthesis.

Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids .

Scientific Research Applications

Adrenocorticotropic hormone (1-39) has a wide range of scientific research applications:

Mechanism of Action

Adrenocorticotropic hormone (1-39) exerts its effects by binding to melanocortin receptor 2 on the surface of adrenal cortex cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A, which in turn stimulates the production and release of glucocorticoids. These glucocorticoids regulate various physiological processes, including metabolism, immune response, and stress adaptation .

Comparison with Similar Compounds

Structural Features :

  • Sequence: The N-terminal 1-24 residues (e.g., HFRW motif) are conserved across species and essential for binding the melanocortin 2 receptor (MC2R), while the C-terminal region (25-39) enhances stability and receptor specificity .
  • Molecular Weight: 4,582.23 Da (non-glycosylated) and ~6,700 Da (glycosylated) .
  • Biosynthesis : Derived from a 30K precursor (pro-ACTH/endorphin), processed into intermediates like 22K and 16K fragments before maturation into ACTH (1-39) .

Functions :

  • Stimulates adrenal cortisol production.
  • Modulates immune responses (e.g., suppresses CD4+ T-cell proliferation in multiple sclerosis) .
  • Used therapeutically in conditions like systemic lupus erythematosus (SLE) and nephrotic syndrome .

Comparison with Similar Compounds

ACTH Fragments (e.g., ACTH 1-24)

Parameter ACTH (1-39) (Mouse, Rat) ACTH (1-24)
Structure Full-length 39-amino acid peptide Truncated N-terminal fragment (1-24)
Receptor Binding Binds MC2R with high affinity Retains MC2R binding but lower stability
Bioactivity Longer half-life (~21.9 min in mice) Shorter half-life; requires frequent dosing
Therapeutic Use Used in SLE and MS Synthetic analogs (e.g., Cosyntropin) for diagnostic tests
Key Reference

Key Insight : The C-terminal region (25-39) in ACTH (1-39) enhances receptor interaction and metabolic stability compared to ACTH (1-24) .

Melanocortin Peptides (α-MSH, β-MSH, γ-MSH)

Parameter ACTH (1-39) (Mouse, Rat) α-MSH
Origin Derived from POMC in anterior pituitary Derived from POMC in intermediate pituitary
Receptor Specificity Primarily MC2R MC1R, MC3R, MC4R, MC5R
Function Cortisol regulation, immune modulation Skin pigmentation, anti-inflammatory effects
Therapeutic Use Autoimmune diseases Anti-inflammatory and skin disorders
Key Reference

Key Insight : While ACTH (1-39) and α-MSH share a common precursor, their receptor targets and physiological roles diverge significantly .

Pro-ACTH/Endorphin (30K Precursor)

Parameter ACTH (1-39) (Mouse, Rat) Pro-ACTH/Endorphin (30K)
Molecular Weight 4.5K–13K (glycosylated) 26,500 Da
Bioactivity Mature, bioactive form Inactive precursor
Processing Final product of 30K cleavage Converted into ACTH, β-LPH, and β-endorphin
Key Reference

Key Insight : The 30K precursor is critical for generating multiple hormones, but ACTH (1-39) is the primary bioactive form in adrenal steroidogenesis .

Cross-Species Variants (Human vs. Rodent ACTH)

Parameter ACTH (1-39) (Mouse, Rat) Human ACTH (1-39)
Sequence Homology 100% in 1-24; minor C-terminal differences 100% in 1-24; human-specific residues in 25-39
Receptor Affinity Binds rodent MC2R Binds human MC2R; low cross-reactivity
Therapeutic Use Preclinical models (e.g., MS in SJL/J mice) Used in Addison’s disease and Cushing’s syndrome diagnostics
Key Reference

Key Insight : Species-specific residues in the C-terminal region limit cross-species therapeutic applicability .

Big-ACTH and Other High-Molecular-Weight Forms

Parameter ACTH (1-39) (Mouse, Rat) Big-ACTH
Molecular Weight 4.5K–13K >30K (often aggregated or precursor forms)
Bioactivity High (stimulates cortisol) Low (1-10% of ACTH (1-39) activity)
Clinical Relevance Therapeutic agent Associated with ectopic ACTH syndrome
Key Reference

Key Insight : Big-ACTH is less bioactive and often linked to tumors, whereas ACTH (1-39) is the principal circulating bioactive form .

Biological Activity

Adrenocorticotropic hormone (ACTH) is a peptide hormone produced by the anterior pituitary gland, primarily responsible for stimulating the adrenal cortex to release glucocorticoids, particularly cortisol. The specific form known as ACTH (1-39) has garnered attention for its biological activity, particularly in neuroprotection and steroidogenesis. This article reviews the biological activity of ACTH (1-39) based on diverse research findings, including its mechanisms of action, protective effects on neurons, and implications in various physiological contexts.

Structure and Function

ACTH (1-39) consists of 39 amino acids and is derived from pro-opiomelanocortin (POMC). The sequence for the rat version of this hormone is highly conserved, sharing approximately 95% identity with the human peptide . The primary functions of ACTH include:

  • Stimulating Cortisol Release : ACTH binds to melanocortin 2 receptors (MC2R) on adrenal cells, leading to increased production of cortisol.
  • Neuroprotective Effects : Recent studies indicate that ACTH (1-39) may exert direct neuroprotective effects, independent of its role in cortisol production.

Neuroprotective Effects

Research has demonstrated that ACTH (1-39) protects neurons against various apoptotic and excitotoxic insults. A study involving cultured rat neurons showed that treatment with ACTH (1-39) significantly reduced cell death caused by agents such as staurosporine, glutamate, and reactive oxygen species . The protective mechanisms are thought to involve:

  • Inhibition of Apoptosis : ACTH (1-39) appears to inhibit apoptotic pathways activated by excitotoxicity.
  • Reduction of Inflammation : By modulating inflammatory responses within the central nervous system (CNS), ACTH may protect neuronal integrity during inflammatory conditions.

Steroidogenic Activity

The steroidogenic activity of ACTH is well-characterized; it stimulates the synthesis and release of glucocorticoids from the adrenal cortex. Studies have shown that both POMC and proACTH can influence cortisol synthesis, particularly in fetal adrenal cells . Notably, while ACTH directly stimulates cortisol production, its precursors may modulate this response depending on concentration.

Case Studies and Experimental Evidence

  • Neuroprotection in Multiple Sclerosis : In models simulating multiple sclerosis, ACTH (1-39) demonstrated protective effects on oligodendrocytes and neurons against inflammatory damage . This suggests potential therapeutic applications for neurodegenerative diseases.
  • Corticosterone Response in Neonatal Rats : A study indicated that neonatal rats exhibit an ACTH-independent increase in corticosterone in response to hypoxia at postnatal day 2, which becomes dependent on ACTH by postnatal day 8. This shift highlights the developmental changes in adrenal responsiveness to ACTH .
  • Molecular Weight Variants : Research has identified multiple molecular weight forms of ACTH in mouse pituitary tissue, with significant bioactivity associated with these variants. The major form corresponds closely to the structure of ACTH (1-39), underscoring its relevance in physiological assays .

Summary Table of Biological Activities

Activity Description
Neuroprotection Protects neurons from excitotoxicity and apoptosis; effective against staurosporine and glutamate.
Corticosteroid Release Stimulates adrenal cortex to produce glucocorticoids; crucial for stress response mechanisms.
Inflammation Modulation Reduces inflammatory responses in CNS; potential therapeutic role in neuroinflammatory diseases.
Developmental Changes Alters response to stressors during development; shifts from ACTH-independent to dependent mechanisms.

Q & A

Q. Table: Comparative Bioactivity Parameters

ModelEC₅₀ (nM)Max Response (cAMP, pmol/mg)Reference
Rat (in vivo)0.312.5 ± 1.2
Mouse (in vitro)3.18.7 ± 0.9

How can researchers mitigate batch-to-batch variability in ACTH (1-39) synthesis?

Methodological Answer:

  • Process Controls: Monitor coupling efficiency via Kaiser test during SPPS .
  • Post-Synthesis: Implement strict QC criteria (e.g., ≥98% purity, ±0.1 Da mass accuracy) .
  • Interlab Validation: Share batches with collaborators for independent bioactivity testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.